N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide
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Overview
Description
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a combination of phenyl, triazole, and benzoimidazole groups, which contribute to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
It is known that 1,2,3-triazoles, a core structure in this compound, are capable of binding in the biological system with a variety of enzymes and receptors . They show versatile biological activities and are used in drug discovery .
Mode of Action
Triazoles are known to form hydrogen bonds and bipolar interactions, allowing them to interact with biomolecular targets . The mechanism of interaction generally involves the addition of an amine to a carbonyl group, forming a carbinolamine intermediate, followed by the elimination of a water molecule, leading to the formation of an imine .
Biochemical Pathways
Triazoles and their derivatives have been reported to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
1,2,3-triazoles are known for their high chemical stability, resistance to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . These properties could potentially influence the bioavailability of the compound.
Result of Action
Triazoles and their derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, and anti-inflammatory effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. 1,2,3-triazoles are known for their stability under various conditions, suggesting that they may be relatively unaffected by environmental factors .
Biochemical Analysis
Biochemical Properties
Preliminary studies suggest that it may interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve both direct binding and indirect effects on the function of these biomolecules .
Cellular Effects
In terms of cellular effects, N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide may influence cell function in several ways. It could potentially impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level through a combination of binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide typically involves multi-step organic reactions. One common approach is the Huisgen cycloaddition reaction, which forms the triazole ring by reacting an azide with an alkyne in the presence of a copper(I) catalyst. Subsequent steps may include the formation of the benzoimidazole ring and the attachment of the phenyl group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high yield and quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Addition: Reactions may be facilitated by catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazole and benzoimidazole groups make it a versatile intermediate in organic synthesis.
Biology: The biological applications of this compound are vast. It has shown potential as an antimicrobial, antioxidant, and anticancer agent . Its ability to interact with various biological targets makes it a candidate for drug development.
Medicine: In medicine, this compound has been studied for its anti-inflammatory and antiviral properties . It may be used in the development of new therapeutic agents for treating infections and inflammatory diseases.
Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals . Its unique structure and reactivity make it valuable for various applications.
Comparison with Similar Compounds
Indole derivatives: These compounds share structural similarities and exhibit similar biological activities.
Triazole derivatives: Other triazole compounds may have similar antimicrobial and antioxidant properties.
Benzoimidazole derivatives: These compounds are known for their anticancer and anti-inflammatory activities.
Uniqueness: N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide stands out due to its unique combination of functional groups, which contribute to its diverse range of applications and biological activities.
Properties
IUPAC Name |
N-[1-phenyl-2-(triazol-2-yl)ethyl]-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O/c25-18(14-6-7-15-16(10-14)20-12-19-15)23-17(11-24-21-8-9-22-24)13-4-2-1-3-5-13/h1-10,12,17H,11H2,(H,19,20)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNNXINSFHVDNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CC4=C(C=C3)N=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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